3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,6-dimethoxy-2-benzofuran-1(3H)-one with bis(dimethylamino)methane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis(dimethylamino)-2-benzofuran-1(3H)-one
- 5,6-dimethoxy-2-benzofuran-1(3H)-one
- 3-[Bis(dimethylamino)methyl]-2-benzofuran-1(3H)-one
Uniqueness
3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both dimethoxy and bis(dimethylamino)methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89968-09-2 |
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Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-[bis(dimethylamino)methyl]-5,6-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H22N2O4/c1-16(2)14(17(3)4)13-9-7-11(19-5)12(20-6)8-10(9)15(18)21-13/h7-8,13-14H,1-6H3 |
InChI Key |
BISWFIJMBLOMRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1C2=CC(=C(C=C2C(=O)O1)OC)OC)N(C)C |
Origin of Product |
United States |
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